

An In-depth Technical Guide to Lauric Acid, Barium Cadmium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauric acid, barium cadmium salt*

Cat. No.: B099828

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of "**lauric acid, barium cadmium salt**." This compound contains barium and cadmium, which are heavy metals with significant toxicity. The information is intended for research and informational purposes only. Extreme caution and appropriate safety measures must be employed when handling this or any related compounds.

Introduction

Lauric acid, barium cadmium salt, also known as barium cadmium laurate, is a mixed metal salt of dodecanoic acid (lauric acid). Historically, its primary application has been as a heat and light stabilizer in polyvinyl chloride (PVC) plastics.^[1] However, due to the inherent toxicity of cadmium, its use has been significantly curtailed in many regions, particularly in consumer products.^[1] For professionals in drug development and research, understanding the properties and, critically, the toxicology of such compounds is paramount, especially when considering potential contaminants or excipients in manufacturing processes.

Physicochemical Properties

The quantitative data available for **lauric acid, barium cadmium salt** is summarized in the table below. It is important to note that the exact properties can vary depending on the stoichiometry of barium and cadmium in the salt.

Property	Value	Source
CAS Number	15337-60-7	[2] [3] [4]
Molecular Formula	C ₁₂ H ₂₄ O ₂ .xBa.xCd	[2] [3] [4]
Molecular Weight	~450.06 g/mol (variable)	[3] [4]
Boiling Point	296.1°C at 760 mmHg	[2]
Flash Point	134.1°C	[2]

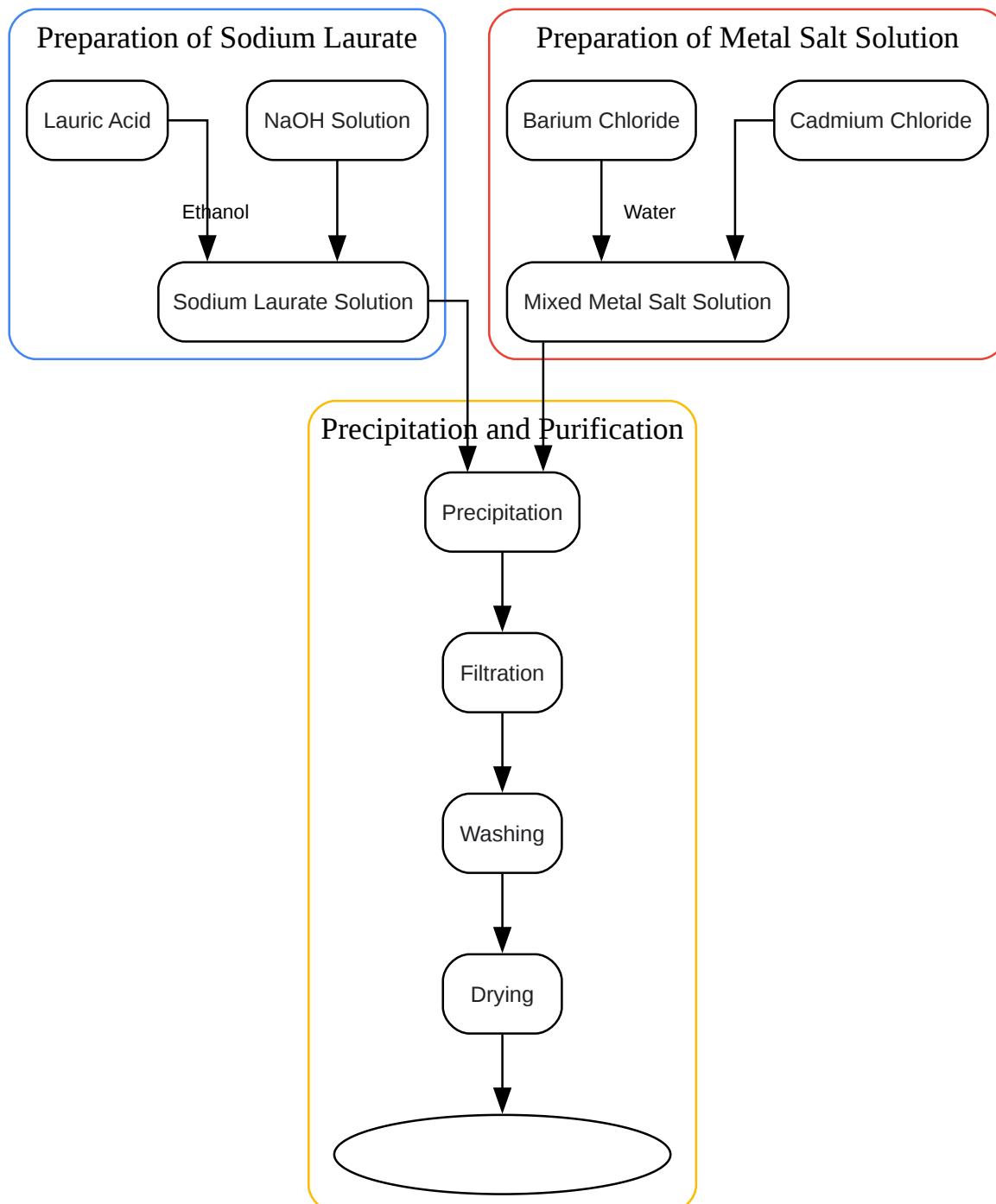
Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **lauric acid, barium cadmium salt** are not readily available in peer-reviewed literature, a plausible method can be derived from general procedures for the synthesis of metal carboxylates. A common approach is a precipitation or metathesis reaction.

Proposed Experimental Protocol: Double Decomposition Synthesis

This protocol describes a general method for the preparation of mixed metal laurates.

Materials:


- Lauric Acid (Dodecanoic Acid)
- Sodium Hydroxide (NaOH)
- Barium Chloride (BaCl₂)
- Cadmium Chloride (CdCl₂)
- Deionized Water
- Ethanol

Procedure:

- Preparation of Sodium Laurate:
 - Dissolve a stoichiometric amount of lauric acid in ethanol.
 - Separately, prepare an aqueous solution of sodium hydroxide.
 - Slowly add the sodium hydroxide solution to the lauric acid solution with constant stirring to form sodium laurate. The reaction is a simple acid-base neutralization.
- Preparation of Barium and Cadmium Salt Solution:
 - In a separate vessel, dissolve equimolar amounts of barium chloride and cadmium chloride in deionized water. The exact ratio can be adjusted to achieve the desired stoichiometry in the final product.
- Precipitation Reaction:
 - Slowly add the aqueous solution of sodium laurate to the mixed metal salt solution (BaCl_2 and CdCl_2) under vigorous stirring.
 - A precipitate of barium cadmium laurate will form immediately.
 - Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Isolation and Purification:
 - Collect the precipitate by filtration (e.g., using a Büchner funnel).
 - Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.
- Follow with a final wash with a solvent like ethanol to aid in drying.
 - Dry the purified barium cadmium laurate in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization: The final product should be characterized using techniques such as:

- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate group and the absence of free lauric acid.
- Elemental Analysis (e.g., ICP-MS): To determine the precise ratio of barium and cadmium in the final product.
- X-ray Diffraction (XRD): To analyze the crystalline structure of the salt.

[Click to download full resolution via product page](#)

A proposed workflow for the synthesis of barium cadmium laurate.

Toxicological Profile and Implications for Drug Development

The primary concern for researchers and drug development professionals regarding **lauric acid, barium cadmium salt** is its significant toxicity, which is primarily attributed to its cadmium and barium components.

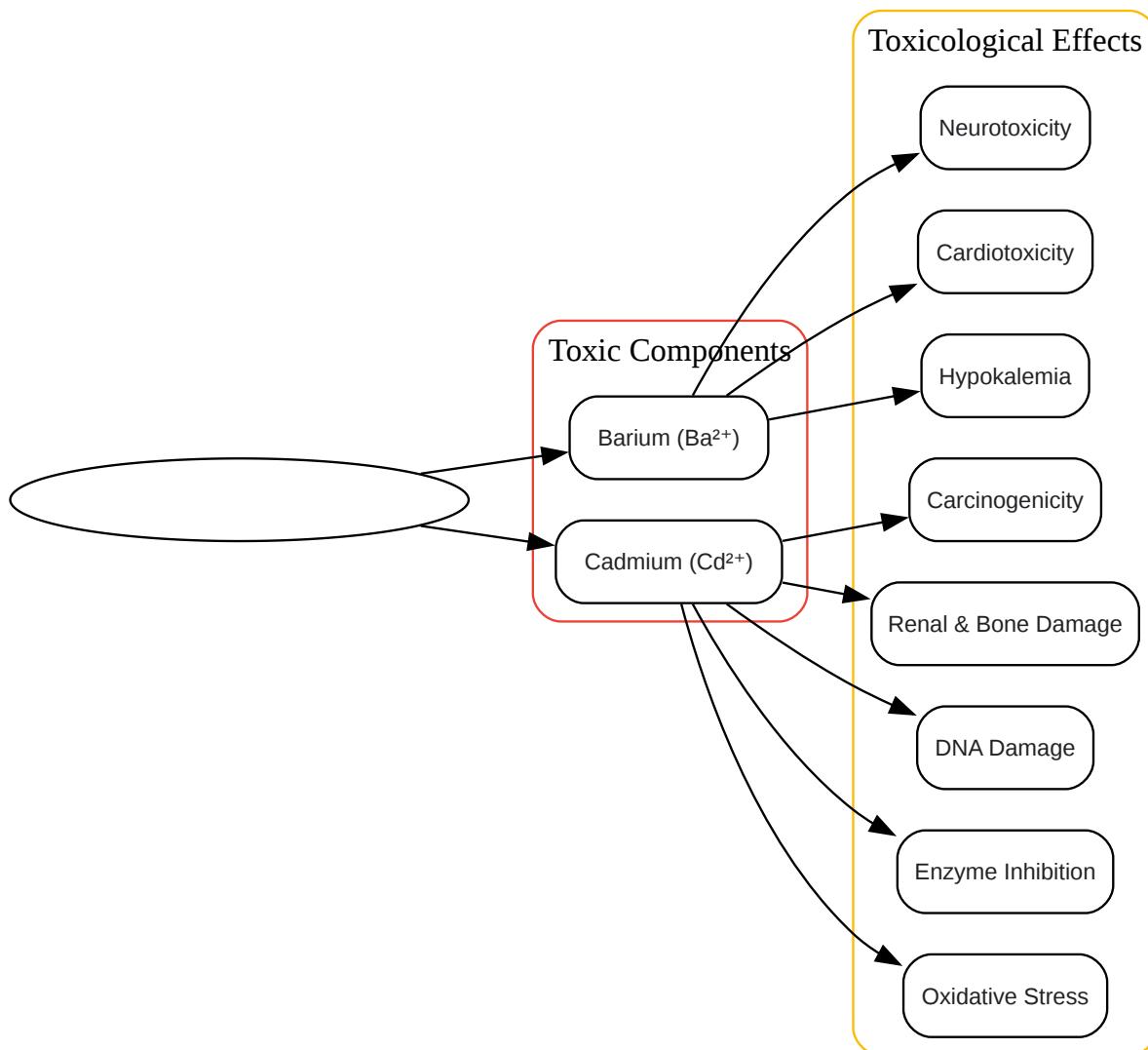
Cadmium Toxicity

Cadmium is a heavy metal with no known biological function in humans and is classified as a human carcinogen.[\[5\]](#) Its toxicity stems from multiple mechanisms:

- Oxidative Stress: Cadmium enhances the production of reactive oxygen species (ROS), leading to cellular damage. It also inhibits antioxidant enzymes.[\[6\]](#)
- Enzyme Inhibition: Cadmium binds to sulfhydryl groups in proteins, disrupting their function. [\[6\]](#)
- DNA Damage: Cadmium can cause mutations and chromosomal deletions and inhibit DNA repair mechanisms.[\[5\]](#)[\[6\]](#)
- Organ Damage: The kidneys are a primary target for cadmium accumulation, leading to renal dysfunction.[\[6\]](#)[\[7\]](#) Long-term exposure can also lead to bone damage (osteoporosis), and it is associated with an increased risk of various cancers.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Barium Toxicity

The toxicity of barium compounds is highly dependent on their solubility. While insoluble barium sulfate is used as a contrast agent in medical imaging, soluble barium compounds are toxic.[\[2\]](#) [\[4\]](#)[\[9\]](#) Barium cadmium laurate's solubility in biological systems would be a key determinant of its toxicity. The primary toxic effects of soluble barium include:


- Hypokalemia: Barium ions can interfere with potassium channels, leading to a decrease in blood potassium levels. This can result in cardiac arrhythmias, muscle weakness, and paralysis.[\[2\]](#)[\[4\]](#)

- **Cardiovascular Effects:** Barium exposure can lead to changes in heart rhythm and blood pressure.[\[1\]](#)[\[4\]](#)
- **Gastrointestinal Effects:** Ingestion of soluble barium compounds can cause vomiting, abdominal cramps, and diarrhea.[\[1\]](#)

Implications in a Pharmaceutical Context

Given the severe toxicity of cadmium and the potential toxicity of barium, **lauric acid, barium cadmium salt** is not a suitable candidate for any direct application in drug development as an active pharmaceutical ingredient (API) or excipient. The focus for pharmaceutical scientists would be on:

- **Contaminant Analysis:** Developing sensitive analytical methods to detect and quantify traces of barium cadmium laurate or its constituent heavy metals in raw materials, intermediates, and final drug products.
- **Toxicological Risk Assessment:** Understanding the potential health risks associated with any identified contamination and establishing safe exposure limits.
- **Material Compatibility:** Assessing the potential for leaching of barium or cadmium from any processing equipment or container closure systems that might have historically used such stabilizers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. B | Health & Human Services [hhs.iowa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chej.org [chej.org]
- 4. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Barium | Public Health Statement | ATSDR [www.cdc.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lauric Acid, Barium Cadmium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099828#lauric-acid-barium-cadmium-salt-synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com